6-Isobutoxyquinolin-3-amine
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Overview
Description
6-Isobutoxyquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C13H16N2O. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. The compound features a quinoline core substituted with an isobutoxy group at the 6th position and an amine group at the 3rd position, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutoxyquinolin-3-amine can be achieved through various methods, including classical and modern synthetic routes. One common approach involves the Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound under acidic conditions to form the quinoline core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, such as transition metals, and green chemistry approaches, such as solvent-free reactions or the use of ionic liquids .
Chemical Reactions Analysis
Types of Reactions: 6-Isobutoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
6-Isobutoxyquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Isobutoxyquinolin-3-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.
Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.
6-Methoxyquinolin-3-amine: A compound with a methoxy group instead of an isobutoxy group, showing different reactivity and biological activity.
Uniqueness: 6-Isobutoxyquinolin-3-amine is unique due to the presence of the isobutoxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable entity for various applications .
Biological Activity
6-Isobutoxyquinolin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a quinoline backbone with an isobutoxy group at the 6-position and an amino group at the 3-position, which is crucial for its biological activity.
Pharmacological Properties
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of specific enzymes and pathways.
Enzyme Inhibition
- Protein Kinase Inhibition : Recent studies have shown that compounds similar to this compound exhibit inhibitory effects on protein kinases, particularly those involved in cancer progression. For instance, research indicates that quinoline derivatives can inhibit cyclin-dependent kinases (CDKs) and other cancer-related kinases, suggesting a potential role in cancer therapy .
- Antimicrobial Activity : There is evidence that quinoline derivatives possess antimicrobial properties. A study highlighted that certain quinoline compounds demonstrated activity against various bacterial strains, indicating that this compound may also exhibit similar properties .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets such as:
- Enzymes involved in signal transduction : The binding affinity to these enzymes can alter downstream signaling pathways, potentially leading to apoptosis in cancer cells.
- DNA Interaction : Some studies suggest that quinoline derivatives can intercalate DNA, disrupting replication and transcription processes .
Case Studies
Several case studies have explored the biological effects of this compound and related compounds:
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
6-(2-methylpropoxy)quinolin-3-amine |
InChI |
InChI=1S/C13H16N2O/c1-9(2)8-16-12-3-4-13-10(6-12)5-11(14)7-15-13/h3-7,9H,8,14H2,1-2H3 |
InChI Key |
KQAKZUUXRYRRSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC2=CC(=CN=C2C=C1)N |
Origin of Product |
United States |
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